2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
1550886-74-2 |
|---|---|
Molecular Formula |
C9H11ClFNO |
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3 |
InChI Key |
GAFTVDZYKAATRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Chemical Environment Analysis
One-dimensional NMR spectra provide fundamental information about the different types of atoms in a molecule.
¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. For 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol, distinct signals would be expected for the protons of the methyl group, the methine proton adjacent to the amino group, the benzylic proton attached to the hydroxyl-bearing carbon, the hydroxyl proton, the amino protons, and the aromatic protons. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity), governed by spin-spin coupling, would provide information about adjacent protons. For instance, the methyl protons would likely appear as a doublet, coupled to the adjacent methine proton.
¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon environments. The aromatic carbons would resonate in the downfield region, with their chemical shifts influenced by the chloro and fluoro substituents. The carbons of the propanol (B110389) chain, including the methyl, methine, and hydroxyl-bearing methine carbons, would appear at characteristic chemical shifts in the aliphatic region.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a signal for the single fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring, and its coupling with neighboring protons (if any) could provide further structural confirmation.
Hypothetical ¹H and ¹³C NMR Data Table
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | 0.9 - 1.2 | 15 - 25 |
| Methine (CH-NH₂) | 3.0 - 3.5 | 50 - 60 |
| Methine (CH-OH) | 4.5 - 5.0 | 70 - 80 |
| Aromatic CHs | 6.8 - 7.5 | 110 - 140 |
| Aromatic C-Cl | N/A | 130 - 140 |
| Aromatic C-F | N/A | 155 - 165 (d, JCF) |
| Aromatic C-C | N/A | 140 - 150 |
Note: These are estimated chemical shift ranges and would be precisely determined by experimental data.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR techniques are powerful for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, cross-peaks would be expected between the methyl protons and the adjacent methine proton, and between the two methine protons of the propanol chain. This would confirm the propanol backbone structure.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the benzylic proton and the aromatic carbons, confirming the attachment of the propanol side chain to the phenyl ring.
Applications of NMR in Stereochemical Analysis
The structure of this compound contains two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy, particularly through the analysis of coupling constants and the use of chiral shift reagents or chiral solvating agents, can be employed to determine the relative stereochemistry (diastereomers) and potentially the absolute configuration of the molecule. The different spatial arrangements of atoms in diastereomers lead to distinct NMR spectra.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₁₁ClFNO), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula with high confidence.
Predicted HRMS Data Table
| Ion | Calculated m/z |
| [M+H]⁺ | 204.0586 |
| [M+Na]⁺ | 226.0405 |
Note: These values are based on the molecular formula and would be confirmed by experimental HRMS data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample and then provides mass spectra for each separated component. This is useful for determining the purity of a sample and for identifying the compound based on its characteristic fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak (if stable enough) and several fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways would likely involve the loss of water, the amino group, or cleavage of the carbon-carbon bond between the two methine groups. Analysis of these fragments helps to confirm the structure of the parent molecule.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, specific functional groups, bond strengths, and conformational details can be determined.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, characteristic absorption bands would be expected.
Expected FT-IR Spectral Features:
O-H and N-H Stretching: A broad band, typically in the range of 3200-3600 cm⁻¹, would be anticipated due to the stretching vibrations of the hydroxyl (-OH) and primary amine (-NH₂) groups. Hydrogen bonding can significantly influence the shape and position of this band.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol backbone would be observed just below 3000 cm⁻¹.
N-H Bending: The scissoring motion of the -NH₂ group typically results in a medium to strong absorption band between 1550 and 1650 cm⁻¹.
Aromatic C=C Stretching: The phenyl ring would produce a series of characteristic peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the alcohol's C-O bond would be expected in the 1050-1260 cm⁻¹ range.
C-Cl and C-F Stretching: The carbon-halogen bonds would give rise to strong absorptions in the fingerprint region, typically with C-Cl stretching from 600-800 cm⁻¹ and C-F stretching from 1000-1400 cm⁻¹.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum for this compound would be valuable for confirming the assignments made from the IR spectrum, especially for the aromatic ring vibrations and the carbon backbone. Symmetrical vibrations of the substituted phenyl ring are often more prominent in Raman spectra than in IR.
X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction (SC-XRD) for Atom Connectivity and Stereochemistry
An SC-XRD analysis of a suitable single crystal of this compound would yield a three-dimensional map of electron density, from which the exact atomic positions could be determined. This would confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. Crucially, as the molecule is chiral (containing two stereocenters), SC-XRD using anomalous dispersion could determine the absolute configuration of the molecule (e.g., (1R,2S), (1S,2R), etc.), which is vital for its chemical and biological identity.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Packing Motifs
The data from an SC-XRD experiment would also reveal how molecules pack together in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. For this molecule, the hydroxyl and amine groups are strong hydrogen bond donors and acceptors. A crystallographic analysis would detail the hydrogen bonding network, identifying motifs like chains, sheets, or more complex three-dimensional architectures. The orientation of the chloro- and fluoro-substituents could also lead to specific halogen-halogen or halogen-hydrogen interactions that influence the crystal packing.
Theoretical and Computational Chemistry Studies of 2 Amino 1 3 Chloro 5 Fluorophenyl Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in the theoretical examination of 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol, offering a microscopic view of its electronic properties and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum energy state is reached. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects imposed by the chloro and fluoro substituents on the phenyl ring and the propanolamine (B44665) side chain.
Furthermore, DFT is employed to calculate the total electronic energy of the molecule. This energy is a key indicator of the molecule's stability. By comparing the energies of different potential conformations, researchers can identify the most energetically favorable structures.
Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations
| Parameter | Value (Illustrative) |
|---|---|
| C-Cl Bond Length | 1.75 Å |
| C-F Bond Length | 1.36 Å |
| O-H Bond Length | 0.97 Å |
| N-H Bond Length | 1.02 Å |
| C-C-O-H Dihedral Angle | 60.5° |
| Total Electronic Energy | -850 Hartrees |
Note: The values in this table are illustrative for a molecule of this type and not specific experimental data for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electronegative halogen atoms is expected to influence the energies of these orbitals and, consequently, the energy gap.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) (Illustrative) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is calculated from the total electron density and provides a color-coded map of electrostatic potential on the molecular surface. Different colors represent different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent intermediate potential values.
For this compound, the MEP map would likely show negative potential (red) around the oxygen, nitrogen, and fluorine atoms due to their high electronegativity. The hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue). The aromatic ring would display a complex potential distribution influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. This map is invaluable for predicting how the molecule will interact with other molecules, such as receptors or enzymes.
Conformational Analysis and Stability Studies
The flexibility of the propanolamine side chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding these conformations and their relative stabilities is crucial for predicting the molecule's biological activity.
Computational Exploration of Rotational Isomers and Energy Minima
Computational methods are employed to explore the potential energy surface of the molecule by systematically rotating the single bonds in the side chain. This process, known as a potential energy scan, helps to identify the different rotational isomers (rotamers) and the energy barriers that separate them. The stable conformations correspond to the energy minima on this surface. For each stable conformer, a full geometry optimization is typically performed to precisely determine its structure and energy. The relative energies of these conformers determine their population at a given temperature, with the lowest energy conformer being the most abundant.
Influence of Substituents on Conformational Preferences
The substituents on the phenyl ring, namely chlorine and fluorine, play a significant role in determining the conformational preferences of this compound. Their electron-withdrawing nature can influence the electronic environment of the side chain, affecting intramolecular interactions such as hydrogen bonding between the hydroxyl and amino groups. Furthermore, the steric bulk of the substituents can create steric hindrance, favoring conformations that minimize these repulsive interactions. The interplay of these electronic and steric effects ultimately dictates the preferred three-dimensional shape of the molecule, which is a key determinant of its interaction with biological targets.
Table of Compounds Mentioned
| Compound Name |
|---|
Simulation of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like this compound. These theoretical calculations can guide experimental work and aid in the interpretation of spectral data. In the absence of extensive experimental data for this specific molecule, theoretical simulations serve as a primary source of information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical predictions of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be achieved with high accuracy using quantum mechanical calculations. Density Functional Theory (DFT), particularly with the Gauge-Including Atomic Orbital (GIAO) method, is a widely employed approach for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS).
For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electronegative chlorine and fluorine atoms on the phenyl ring, as well as the hydroxyl and amino groups on the propanol (B110389) chain, create distinct chemical shifts. The predicted values help in assigning the signals in an experimental spectrum. Similarly, the calculation of spin-spin coupling constants provides information about the connectivity and dihedral angles between adjacent protons.
Below are the predicted ¹H and ¹³C NMR chemical shifts and selected ¹H-¹H coupling constants for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory in a suitable solvent model like chloroform-d.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H on C1 (CH-OH) | 4.85 | d | J = 4.5 Hz |
| H on C2 (CH-NH₂) | 3.45 | m | - |
| H on C3 (CH₃) | 1.15 | d | J = 6.8 Hz |
| Aromatic H2' | 7.30 | s | - |
| Aromatic H4' | 7.15 | s | - |
| Aromatic H6' | 7.25 | s | - |
| OH | 2.50 | br s | - |
| NH₂ | 1.80 | br s | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH-OH) | 75.5 |
| C2 (CH-NH₂) | 55.0 |
| C3 (CH₃) | 18.0 |
| C1' (C-Cl) | 135.0 |
| C2' | 125.0 |
| C3' | 145.0 |
| C4' | 115.0 |
| C5' (C-F) | 163.0 (d, ¹JCF ≈ 245 Hz) |
| C6' | 120.0 |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, again primarily DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands.
For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the O-H, N-H, C-H (aliphatic and aromatic), C-O, C-N, C-Cl, and C-F stretching and bending modes. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment.
Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| 3450 | O-H stretch | Strong, broad | Weak |
| 3350, 3280 | N-H asymmetric and symmetric stretch | Medium | Medium |
| 3080-3020 | Aromatic C-H stretch | Medium | Strong |
| 2980-2920 | Aliphatic C-H stretch | Medium | Medium |
| 1600, 1580, 1470 | Aromatic C=C stretch | Strong | Strong |
| 1590 | N-H bend (scissoring) | Medium | Weak |
| 1450 | CH₃ bend | Medium | Medium |
| 1260 | C-F stretch | Very Strong | Weak |
| 1080 | C-O stretch | Strong | Weak |
| 780 | C-Cl stretch | Strong | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method for simulating UV-Vis spectra. researchgate.net This approach calculates the excitation energies and oscillator strengths (f) of electronic transitions from the ground state to various excited states. The results can be plotted as a theoretical spectrum of absorbance versus wavelength.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The presence of the chloro and fluoro substituents, as well as the amino and hydroxyl groups, can cause shifts in the absorption maxima (λmax) compared to unsubstituted benzene. Analyzing the molecular orbitals involved in these transitions provides a deeper understanding of the electronic structure.
Predicted UV-Vis Spectral Data and Transition Analysis
| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 215 | 0.150 | HOMO-2 → LUMO | π → π |
| 268 | 0.025 | HOMO → LUMO | π → π |
| 275 | 0.018 | HOMO-1 → LUMO | π → π* |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations provide insights into the properties of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its interactions with its environment. nih.gov MD simulations model the molecule and its surroundings (e.g., solvent molecules) as a system of classical particles, with forces between them described by a force field.
For this compound, an MD simulation in a solvent like water would reveal important information about its solution-state behavior. Key insights that can be gained include:
Solvation Structure: Analysis of the radial distribution functions (RDFs) between atoms of the solute and solvent can show how water molecules arrange around the polar -OH and -NH₂ groups, forming hydrogen bonds.
Conformational Dynamics: The simulation can track the rotation around single bonds, revealing the preferred conformations of the propanol side chain and how they might change over time.
Hydrogen Bonding: The number and lifetime of hydrogen bonds between the solute and solvent, as well as potential intramolecular hydrogen bonds, can be quantified. This is crucial for understanding the molecule's solubility and interactions in a biological context.
Diffusion: The simulation can be used to calculate the diffusion coefficient of the molecule in the solvent, providing a measure of its mobility.
These simulations provide a bridge between the static picture from quantum chemistry and the dynamic reality of the molecule in a condensed phase, offering a more complete understanding of its chemical and physical properties.
Chemical Reactivity and Derivatization Strategies of 2 Amino 1 3 Chloro 5 Fluorophenyl Propan 1 Ol
Reactions Involving the Hydroxyl Group
The secondary alcohol moiety is a key site for chemical modification, participating in oxidation, esterification, and etherification reactions. These transformations are fundamental in synthesizing various derivatives with altered biological activity or solubility profiles.
The secondary alcohol in 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol can be oxidized to the corresponding α-amino ketone, 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-one. This transformation is a common strategy in organic synthesis. nih.govrsc.org A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective systems. One-pot methods starting from benzylic alcohols using reagents like N-bromosuccinimide (NBS) have been developed for the synthesis of α-amino ketones. rsc.orgresearchgate.netcolab.ws These methods often proceed through the in-situ oxidation of the alcohol to a ketone, followed by subsequent reactions. rsc.org The resulting α-amino ketones are valuable synthetic intermediates for creating more complex polyfunctional molecules. nih.gov While further oxidation to carboxylic acids is theoretically possible, it typically requires harsh conditions that may lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group.
| Reaction Type | Reagent(s) | Product |
| Oxidation | N-Bromosuccinimide (NBS) | 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-one |
| Oxidation | Chromium trioxide (CrO₃) / Pyridine (B92270) | 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-one |
| Oxidation | Dess-Martin Periodinane | 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-one |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-one |
Selective O-acylation of the hydroxyl group in the presence of the nucleophilic amino group presents a synthetic challenge. acs.org However, selective esterification can be achieved. One common method involves protecting the amino group as an acid salt, which deactivates its nucleophilicity, allowing the alcohol to react with an acylating agent like an acyl chloride or anhydride (B1165640). google.com Alternatively, direct reaction with a carboxylic acid in the presence of a coupling agent can yield the desired ester. libretexts.org
Etherification of amino alcohols typically requires a two-step process to avoid N-alkylation. google.comgoogle.com The hydroxyl group is first deprotonated using a strong base, such as an alkali metal alkoxide, to form the more nucleophilic alcoholate anion. This anion is then treated with an alkylating agent, like an alkyl halide, to form the ether. google.comgoogle.com
| Reaction Type | Reagent(s) | Derivative Class |
| Esterification | Carboxylic Acid, Acid Catalyst | Carboxylate Ester |
| Esterification | Acyl Chloride, Base | Carboxylate Ester |
| Esterification | Acid Anhydride, Base | Carboxylate Ester |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether |
Phosphate and hemisuccinate esters are often synthesized to improve the aqueous solubility of a parent molecule, a common strategy in drug development.
Phosphate esters can be prepared by reacting the alcohol with a phosphorylating agent. A common laboratory method involves treatment with phosphorus(V) oxychloride (POCl₃) in the presence of a base, followed by hydrolysis of the resulting dichlorophosphate (B8581778) intermediate. nih.gov This yields a phosphoric acid monoester. nih.gov
Hemisuccinate derivatives are prepared by reacting the alcohol with succinic anhydride, typically in the presence of a base catalyst like pyridine or triethylamine. This reaction opens the anhydride ring to form an ester linkage with the alcohol on one end and a free carboxylic acid on the other, resulting in a hemisuccinate ester. nih.gov
| Derivative | Reagent(s) | Key Functional Group Formed |
| Phosphate Ester | Phosphorus(V) oxychloride (POCl₃), Base; then H₂O | -O-P(O)(OH)₂ |
| Hemisuccinate Ester | Succinic Anhydride, Base | -O-C(O)CH₂CH₂COOH |
Reactions of the Amino Group
The primary amino group is a versatile handle for derivatization, readily undergoing acylation to form amides and alkylation to produce secondary or tertiary amines.
The primary amino group of this compound is highly nucleophilic and reacts readily with various acylating agents to form stable amide derivatives. This is one of the most common reactions in medicinal chemistry. rsc.org The reaction can be performed with highly reactive acyl chlorides or acid anhydrides in the presence of a base to neutralize the acidic byproduct. masterorganicchemistry.comlibretexts.org
Alternatively, direct coupling with a carboxylic acid can be achieved using a wide array of coupling reagents. rsc.org Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions. libretexts.org
| Acylation Method | Reagent(s) | Byproduct(s) |
| Acyl Chloride | R-COCl, Base (e.g., Pyridine) | Pyridinium Hydrochloride |
| Acid Anhydride | (R-CO)₂O, Base | Carboxylic Acid, Salt |
| Carboxylic Acid Coupling | R-COOH, Coupling Agent (e.g., DCC) | Dicyclohexylurea (DCU) |
| Active Ester | R-CO-O-Ar (e.g., p-nitrophenyl ester) | Phenol (Ar-OH) |
Alkylation of the primary amino group can introduce one or two alkyl substituents, yielding secondary or tertiary amines, respectively. Direct alkylation using alkyl halides is a straightforward method but is often difficult to control, frequently resulting in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt due to overalkylation. wikipedia.org
A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the problem of over-alkylation and is a highly effective one-pot procedure for synthesizing secondary and tertiary amines. wikipedia.orgmasterorganicchemistry.com Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, releasing only water as a byproduct. nih.govorganic-chemistry.org
| Alkylation Strategy | Reagents | Primary Product | Key Features |
| Direct Alkylation | Alkyl Halide (R-X), Base | Mixture of secondary, tertiary amines, and quaternary salt | Prone to over-alkylation; can be difficult to control. wikipedia.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | High selectivity for mono- or di-alkylation; avoids over-alkylation. masterorganicchemistry.com |
| Borrowing Hydrogen | Alcohol (R-OH), Metal Catalyst | Secondary Amine | Atom-efficient; water is the only byproduct. nih.gov |
Condensation and Cyclization Reactions
The presence of both an amino and a hydroxyl group in this compound allows for a variety of condensation and cyclization reactions. These transformations are valuable for the synthesis of heterocyclic structures, which are common motifs in medicinal chemistry.
One of the most common reactions of 1,2-amino alcohols is their condensation with carbonyl compounds, such as aldehydes and carboxylic acids, to form five-membered heterocyclic rings known as oxazolines. mdpi.comnih.govwikipedia.org The synthesis of 2-oxazolines can be achieved through the dehydrative cyclization of N-(2-hydroxyethyl)amides, which are formed by the reaction of the amino alcohol with a carboxylic acid. nih.gov This process can be promoted by various reagents, including triflic acid, which activates the hydroxyl group to facilitate intramolecular nucleophilic attack by the amide oxygen. nih.gov
The reaction of 2-amino alcohols with aldehydes first yields an intermediate oxazolidine (B1195125), which can then be oxidized to the corresponding oxazoline. wikipedia.org Various oxidizing agents, such as 1,3-diiodo-5,5-dimethylhydantoin, can be employed for this transformation. organic-chemistry.org
Table 1: Examples of Reagents for Oxazoline Synthesis from 2-Amino Alcohols
| Reactant | Reagent/Catalyst | Product | Reference |
| Carboxylic Acid | Triflic Acid | 2-Oxazoline | nih.gov |
| Aldehyde | 1,3-diiodo-5,5-dimethylhydantoin | 2-Oxazoline | organic-chemistry.org |
| Nitrile | ZnCl₂ | 2-Oxazoline | wikipedia.org |
Furthermore, intramolecular cyclization reactions can lead to the formation of other heterocyclic systems. For instance, under certain conditions, amino alcohols can undergo oxidative lactamization to produce lactams. jchemlett.com These reactions often involve metal-based catalysts, such as those derived from ruthenium or iron, and proceed through the oxidation of the alcohol to an aldehyde, followed by intramolecular cyclization and further oxidation. jchemlett.com
Salt Formation (e.g., Hydrochloride)
As a primary amine, this compound is basic and readily reacts with strong acids to form salts. The most common salt form for pharmaceutical applications is the hydrochloride salt, which is typically a crystalline solid with improved solubility and stability compared to the free base. youtube.comjst.go.jp
The formation of the hydrochloride salt involves the protonation of the amino group by hydrochloric acid. youtube.com This acid-base reaction converts the neutral amine into a positively charged ammonium ion, with the chloride ion acting as the counter-ion.
The increased solubility of the hydrochloride salt in aqueous media is a significant advantage for its handling and in biological systems. The conversion of a free base to its hydrochloride salt can also aid in the purification and isolation of the compound. youtube.com The process is reversible, and the free base can be regenerated by treatment with a strong base, such as sodium hydroxide. youtube.com
Transformations of the Halogenated Phenyl Moiety
The 3-chloro-5-fluorophenyl group of the molecule is amenable to various transformations that allow for further derivatization and the introduction of new functional groups. The presence of two different halogen atoms offers opportunities for selective reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com In the 3-chloro-5-fluorophenyl ring, the halogen atoms themselves are electron-withdrawing, which can activate the ring towards nucleophilic attack, albeit to a lesser extent than strongly deactivating groups like nitro groups.
The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the halide ion restores the aromaticity of the ring.
The relative reactivity of the halogens in SNAr reactions is generally F > Cl > Br > I, which is the opposite of the trend observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom more electrophilic. masterorganicchemistry.com Therefore, in this compound, the fluorine atom is expected to be more susceptible to nucleophilic displacement than the chlorine atom under SNAr conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. mdpi.com The halogenated phenyl group of this compound can serve as an electrophilic partner in these reactions.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly versatile and tolerant of a wide range of functional groups. For the 3-chloro-5-fluorophenyl moiety, the relative reactivity of the C-Cl and C-F bonds in Suzuki coupling is an important consideration. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the chlorine-bearing position. researchgate.net
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Component | Example |
| Aryl Halide | Aryl chloride, Aryl bromide |
| Boron Reagent | Phenylboronic acid |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, Water |
The Heck reaction is another important palladium-catalyzed reaction that involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction typically proceeds in the presence of a palladium catalyst and a base. organic-chemistry.org Similar to the Suzuki coupling, the C-Cl bond of the 3-chloro-5-fluorophenyl group would be expected to be more reactive than the C-F bond in the Heck reaction. mdpi.com
Regioselective and Stereoselective Transformations of the Compound
The presence of multiple functional groups in this compound offers the possibility of performing regioselective and stereoselective transformations to create complex and well-defined molecular architectures.
Directed Functionalization Strategies
The amino and hydroxyl groups in the molecule can act as directing groups to influence the regioselectivity of certain reactions. For example, in metal-catalyzed C-H functionalization reactions, these groups can coordinate to the metal center and direct the activation of a specific C-H bond, leading to the introduction of a new functional group at a defined position. nih.gov
Chelation-assisted C-H functionalization is a powerful strategy where a directing group forms a stable metallacycle with the transition metal catalyst, bringing the catalyst in close proximity to a specific C-H bond. mdpi.com The amino and hydroxyl groups in this compound could potentially be utilized in such a manner to achieve regioselective functionalization of either the propanol (B110389) backbone or the aromatic ring.
Furthermore, the stereocenters present in the molecule can influence the stereochemical outcome of subsequent reactions. For instance, in the synthesis of chiral amino alcohols, the existing stereochemistry can direct the formation of new stereocenters with high diastereoselectivity. nih.gov This is a crucial aspect in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Retention or Inversion of Stereochemistry in Reactions
The stereochemical outcome of reactions involving this compound is a critical aspect of its chemical reactivity and derivatization, as the biological activity of the resulting products is often highly dependent on the specific stereoisomer. The two chiral centers in this molecule, at the carbon bearing the hydroxyl group (C-1) and the carbon bearing the amino group (C-2), mean that reactions can proceed with either retention or inversion of configuration at one or both of these centers. The precise stereochemical course is influenced by the reaction mechanism, the reagents employed, and the protecting groups used.
A key transformation for controlling the stereochemistry of 1,2-aminoalcohols is the stereoselective reduction of the corresponding α-amino ketone precursor. The choice of reducing agent and reaction conditions can dictate the formation of either syn or anti diastereomers. For instance, in the synthesis of related 2-amino-1-arylpropan-1-ols, chelation-controlled reductions, often employing reagents like zinc borohydride (B1222165), typically lead to the syn isomer. In this scenario, the carbonyl oxygen and the amino group coordinate to the metal center, and the hydride is delivered from the less hindered face. Conversely, non-chelating reducing agents, such as sodium borohydride under certain conditions, may favor the formation of the anti isomer through a Felkin-Anh model of attack.
While specific studies detailing the stereochemical outcomes for this compound are not extensively documented in publicly available literature, general principles of stereoselective synthesis for analogous compounds provide a strong predictive framework. For example, the catalytic hydrogenation of α-amino acids to the corresponding amino alcohols has been shown to proceed with complete retention of configuration at the α-carbon. This suggests that if a chiral precursor with a defined stereocenter at the C-2 position is used, this configuration would likely be retained during such a reduction.
In reactions where the existing stereocenters are modified, the stereochemical outcome is highly dependent on the reaction mechanism. For instance, a classic SN2 reaction at the carbinol center (C-1) would be expected to proceed with a complete inversion of configuration. A well-known example of such a transformation is the Mitsunobu reaction, where an alcohol is converted to an ester (or other functional group) with inversion of stereochemistry. If this compound were subjected to a Mitsunobu reaction with a suitable nucleophile, the configuration at the C-1 position would be inverted.
Enzymatic resolutions offer another powerful tool for controlling stereochemistry, often proceeding with high selectivity for one enantiomer or diastereomer. For instance, lipase-catalyzed acylation of a racemic 1,2-aminoalcohol can selectively acylate one enantiomer, allowing for the separation of the two. The stereochemistry of the unreacted alcohol would be retained, while the acylated product would also have a retained configuration, but as a different chemical entity.
The following table summarizes the expected stereochemical outcomes for various hypothetical reactions involving a specific diastereomer of this compound, based on established principles in stereoselective synthesis.
| Reaction Type | Reagent/Catalyst | Starting Diastereomer (e.g.) | Expected Major Product Diastereomer | Stereochemical Outcome at C-1 | Stereochemical Outcome at C-2 |
| Chelation-Controlled Reduction of α-amino ketone | Zn(BH₄)₂ | N/A (Prochiral ketone) | syn-2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol | Controlled by reduction | Controlled by precursor |
| Non-Chelation-Controlled Reduction of α-amino ketone | NaBH₄ | N/A (Prochiral ketone) | anti-2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol | Controlled by reduction | Controlled by precursor |
| Catalytic Hydrogenation of α-amino acid precursor | Rh-MoOx/SiO₂ | (S)-2-amino-3-(3-chloro-5-fluorophenyl)-3-oxopropanoic acid | (1S,2S)-2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol | Controlled by reduction | Retention |
| Mitsunobu Reaction (Esterification) | PPh₃, DEAD, RCOOH | (1R,2S)-2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol | (1S,2S)-1-acyloxy-2-amino-1-(3-chloro-5-fluorophenyl)propane | Inversion | Retention |
| Enzymatic Acylation (Kinetic Resolution) | Lipase (B570770), Acyl donor | Racemic this compound | Mixture of one acylated enantiomer and one unreacted enantiomer | Retention | Retention |
| Negishi Cross-Coupling of derived organozinc | Pd catalyst | (1R,2S)-derivative | Product with retained stereochemistry | Retention | Retention |
It is important to note that while these principles are well-established, the actual stereochemical outcome for any given reaction with this compound would need to be confirmed experimentally. The electronic effects of the chloro and fluoro substituents on the phenyl ring, as well as potential intramolecular interactions, could influence the transition states and, consequently, the diastereoselectivity of these reactions.
Applications of 2 Amino 1 3 Chloro 5 Fluorophenyl Propan 1 Ol in Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Complex Molecule Construction
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, providing a strategic and efficient method for introducing chirality. tcichemicals.comtakasago.com The 1,2-amino alcohol motif is a privileged structure found in numerous natural products and pharmaceutical agents, making compounds like 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol valuable starting points for complex syntheses. frontiersin.orgresearchgate.net
Precursor in Multistep Organic Synthesis
In multistep synthesis, the strategic use of precursors with multiple functional groups is key to building molecular complexity efficiently. researchgate.net this compound serves as an excellent example of such a precursor. Its amino and hydroxyl groups can be selectively protected and derivatized, allowing for sequential reactions. For instance, the amine can be protected with a Boc group while the alcohol is converted to a leaving group, or vice-versa, enabling regioselective modifications.
Furthermore, the 3-chloro-5-fluorophenyl group is not merely a spectator. The halogen substituents can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This functionality allows for the attachment of diverse aryl, alkyl, or amino substituents, significantly expanding the structural diversity of the resulting molecules. This dual reactivity—manipulation of the amino alcohol backbone and modification of the aromatic ring—makes it a potent precursor for creating libraries of complex chiral molecules for drug discovery and other applications.
Physicochemical Properties of the Core Moiety
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| InChI Key | GAFTVDZYKAATRP-UHFFFAOYSA-N |
| Predicted XlogP | 1.3 |
This data represents the neutral form of the compound. uni.lusigmaaldrich.com
Integration into Heterocyclic Ring Systems
The 1,2-amino alcohol structure is a classic precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic rings, which are core structures in many biologically active compounds. acs.orgresearchgate.net The condensation of this compound with aldehydes or ketones can readily form chiral oxazolidine (B1195125) rings. researchgate.net This reaction can proceed with high diastereoselectivity, preserving the chiral information of the amino alcohol.
Similarly, reaction with phosgene (B1210022) or its equivalents can yield oxazolidinones, a class of chiral auxiliaries made famous by the Evans asymmetric aldol (B89426) reaction. wikipedia.orgscielo.org.mx Other potential heterocyclic transformations include the synthesis of chiral piperazines, morpholines, or aziridines, depending on the chosen reaction partners and conditions. The ability to form these diverse ring systems makes this amino alcohol a strategic starting material for generating complex, three-dimensional molecules from simple, acyclic precursors.
Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocycle |
|---|---|
| Aldehyde/Ketone | Oxazolidine |
| Phosgene/CDI | Oxazolidinone |
| Dicarboxylic Acid/Ester | Diketopiperazine (after oxidation) |
| 1,2-Dihaloethane | Piperazine |
Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a substrate. Chiral amino alcohols are cornerstones in this field, serving both as recoverable chiral auxiliaries and as ligands for transition metals. acs.orgwikipedia.org
Asymmetric Induction in Carbon-Carbon Bond Formation
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to form one stereoisomer preferentially over the other. wikipedia.orgwikipedia.org this compound can be converted into an N-acyl oxazolidinone, a type of Evans auxiliary. In this setup, the chiral framework of the auxiliary, influenced by the bulky dihalophenyl group, would effectively shield one face of an attached enolate. Subsequent reaction with an electrophile, such as an alkyl halide or an aldehyde, would proceed with high diastereoselectivity. wikipedia.org After the key bond-forming step, the auxiliary can be cleaved and recovered, leaving behind an enantiomerically enriched product. This strategy is a powerful and reliable method for controlling stereochemistry in C-C bond formation. wikipedia.org
Ligand Design for Metal-Catalyzed Transformations
The amino and hydroxyl groups of this compound can act as a bidentate N,O-ligand, coordinating to a metal center to form a chiral catalyst. alfa-chemistry.commdpi.com The resulting complex creates a well-defined chiral pocket around the metal, which can induce high levels of enantioselectivity in a variety of transformations. nih.govmdpi.com
These ligands have proven effective in numerous metal-catalyzed reactions. For example, ruthenium, rhodium, or iridium complexes with chiral amino alcohol ligands are highly effective for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess. mdpi.comacs.org Similarly, nickel complexes with amino alcohol ligands have been successfully used for Suzuki cross-coupling reactions of unactivated alkyl halides. organic-chemistry.org The modular nature of these ligands allows for fine-tuning of the steric and electronic properties—for instance, by modifying the amine or the aromatic ring—to optimize selectivity for a specific reaction. nih.govrsc.org
Potential Applications in Asymmetric Catalysis
| Metal | Reaction Type | Product |
|---|---|---|
| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Chiral Alcohols, Chiral Amines |
| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral Alcohols |
| Copper (Cu) | Henry Reaction, Conjugate Addition | Chiral Nitroalcohols, γ-Amino Alcohols |
| Zinc (Zn) | Aldehyde Alkylation | Chiral Secondary Alcohols |
Development of Advanced Materials Precursors
While the primary applications of chiral amino alcohols are in synthesis, their unique structures also suggest potential uses as precursors for advanced materials. The combination of chirality, hydrogen bonding capability (from the -OH and -NH2 groups), and a rigid, halogenated aromatic ring are features sought after in the design of chiral polymers, liquid crystals, and functional materials.
For instance, this compound could be polymerized through its bifunctional nature to create chiral polyamides or polyesters. These materials could have applications in chiral chromatography as stationary phases for separating enantiomers. Furthermore, the rigid core and chiral nature of the molecule could be exploited in the synthesis of chiral liquid crystals or dopants that induce helical twisting in nematic phases, a property useful for display technologies. Although this area is less explored for this specific compound, the foundational molecular properties make it a candidate for investigation in materials science.
Incorporation into Polymer Architectures
The bifunctional nature of this compound, containing both a primary amine and a secondary alcohol group, theoretically allows for its incorporation into various polymer backbones through several established polymerization techniques. The presence of chlorine and fluorine atoms on the phenyl ring could impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered surface energy.
Potential polymerization reactions could include:
Polyaddition Reactions: The amino and hydroxyl groups are capable of reacting with monomers like diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyamides or polyesters, respectively. The distinct reactivity of the amine versus the alcohol could allow for a two-step polymerization process, leading to more complex polymer architectures.
Ring-Opening Polymerization: The amine or alcohol group could act as an initiator for the ring-opening polymerization of cyclic monomers such as lactones, lactams, or epoxides, thereby incorporating the fluorinated-chlorinated phenylpropyl group as a terminal unit of the polymer chain.
Due to the lack of specific research on this compound, no experimental data on its polymerization behavior, the properties of resulting polymers, or detailed research findings can be presented.
Interactive Data Table: Hypothetical Polymer Properties
The following table is a hypothetical representation of properties that might be investigated if polymers containing this compound were synthesized. The values are for illustrative purposes only and are not based on experimental data.
| Polymer Type | Potential Monomer | Hypothetical Glass Transition Temperature (°C) | Potential Application Area |
| Polyurethane | Toluene Diisocyanate | 120 - 150 | High-performance elastomers, coatings |
| Polyamide | Adipoyl Chloride | 180 - 220 | Engineering plastics, fibers |
| Polyester | Terephthaloyl Chloride | 160 - 200 | Specialty films, resins |
Precursors for Specialized Coatings and Surface Modifications
The unique combination of functional groups and halogen substituents in this compound suggests its potential as a precursor for creating specialized coatings and for surface modifications. The fluorinated phenyl group is of particular interest due to the low surface energy and hydrophobic/oleophobic properties that fluorine atoms typically impart.
Potential applications in this area could involve:
Surface Grafting: The compound could be chemically grafted onto a substrate surface via its amine or alcohol functionality. For instance, it could react with surface-bound acid chlorides, isocyanates, or epoxides to create a covalently attached monolayer. This would modify the surface properties of materials like silicon wafers, metal oxides, or other polymers.
Formation of Self-Assembled Monolayers (SAMs): While lacking a typical long alkyl chain, the molecule could potentially form ordered layers on certain substrates, with the chloro-fluorophenyl groups oriented outwards, thereby creating a low-energy surface.
Component in Coating Formulations: It could be used as an additive or a reactive monomer in the formulation of coatings. For example, in a polyurethane or epoxy coating system, its incorporation could enhance hydrophobicity, reduce the coefficient of friction, and improve chemical resistance.
As with its use in polymers, there is no available research to substantiate these potential applications with experimental data.
Interactive Data Table: Hypothetical Surface Properties
This table illustrates the types of properties that would be relevant for coatings and surface modifications derived from this compound. The data is hypothetical.
| Substrate | Modification Method | Hypothetical Water Contact Angle (°) | Potential Benefit |
| Silicon Wafer | Chemical Vapor Deposition | > 110 | Hydrophobic surface for microelectronics |
| Steel | Polyurethane Coating | > 100 | Corrosion resistance, anti-fouling |
| Cotton Fabric | Grafting | > 120 | Water-repellent textile finish |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
Future synthetic efforts will likely pivot towards greener and more efficient methodologies, minimizing environmental impact while enhancing process control and scalability.
Green Chemistry Approaches for Reduced Environmental Impact
The development of environmentally benign synthetic routes for chiral amino alcohols is a key area of ongoing research. researchgate.net Traditional methods often rely on metal-hydride compounds or catalytic hydrogenation under harsh conditions, which can be expensive and pose safety risks. jocpr.com Future strategies for the synthesis of 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol will increasingly incorporate green chemistry principles.
One promising avenue is the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a pathway for the asymmetric reductive amination of precursor α-hydroxy ketones under mild, aqueous conditions, using ammonia (B1221849) as the amino donor. frontiersin.orgnih.govacs.org This approach avoids harsh reagents and can achieve high enantioselectivity. acs.orgmdpi.com Research could focus on developing a specific AmDH variant optimized for the 3-chloro-5-fluorophenyl substrate to produce the desired stereoisomer with high conversion and purity. acs.org
Another green approach involves the mechanochemical reduction of N-protected α-amino acids, which can produce β-amino alcohols in high yields and purity, reducing the need for bulk solvents. researchgate.net Exploring such solvent-free or reduced-solvent conditions for the final reduction step in the synthesis of the target compound could significantly improve the process's environmental footprint.
| Green Chemistry Approach | Potential Advantages for Synthesis | Key Research Focus |
| Biocatalysis (e.g., AmDHs) | High stereoselectivity, mild reaction conditions (ambient temp., aq. media), reduced waste. frontiersin.orgmdpi.com | Enzyme screening and engineering for substrate specificity; process optimization. |
| Mechanochemistry | Reduced or eliminated solvent use, high yields, potential for simplified purification. researchgate.net | Adapting methods for the specific precursor; scalability studies. |
| Alternative Energy Sources | Use of electrocatalysis or photocatalysis to drive reactions, reducing reliance on thermal energy and harsh reagents. nih.govnih.gov | Development of suitable catalysts and reaction conditions for the specific molecular framework. |
Flow Chemistry and Continuous Processing Methodologies
The pharmaceutical industry is increasingly shifting from traditional batch production to continuous manufacturing, and flow chemistry is central to this transition. acs.orgganeshremedies.comeuropeanpharmaceuticalreview.com Continuous processing offers enhanced safety, better heat and mass transfer, precise control over reaction parameters, and improved consistency compared to batch methods. researchgate.netsterlingpharmasolutions.com
For the synthesis of this compound, flow chemistry could be particularly advantageous for handling potentially hazardous intermediates or exothermic reactions on a smaller, more controlled scale. ganeshremedies.comsterlingpharmasolutions.com Multi-step syntheses, which are common for complex molecules, can be integrated into uninterrupted flow sequences, where intermediates are generated and consumed directly, minimizing handling and potential for degradation. europeanpharmaceuticalreview.com A future research direction would involve designing a modular flow process for the complete synthesis, from starting materials to the final active pharmaceutical ingredient (API), incorporating in-line purification and analysis. sterlingpharmasolutions.com This approach not only enhances safety and efficiency but also facilitates faster process development and scale-up. ganeshremedies.com
Advanced Spectroscopic Characterization Techniques
To ensure quality and deepen process understanding, advanced, real-time analytical methods are becoming indispensable. Future research will leverage these techniques to move beyond static, offline analysis to dynamic, in-process monitoring.
In-situ Spectroscopy for Reaction Monitoring
Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. sailife.com For the synthesis and crystallization of this compound, in-situ spectroscopic tools are critical. Techniques like infrared (IR) and Raman spectroscopy, Focused Beam Reflectance Measurement (FBRM), and Particle Video Microscopy (PVM) can monitor processes in real-time.
These tools allow for the direct observation of critical process parameters (CPPs) such as reactant concentration, supersaturation levels, crystal size distribution, and polymorphic form. europeanpharmaceuticalreview.comacs.org By implementing these PAT tools, researchers can gain a deeper understanding of the crystallization process, identify and control sources of variability, and ensure the final product consistently meets desired quality attributes like purity, particle size, and morphology. europeanpharmaceuticalreview.comnih.gov Future work will focus on integrating these sensors into continuous manufacturing platforms to enable real-time release testing and automated process control.
| Spectroscopic Technique | Information Gained | Application in Synthesis/Crystallization |
| In-situ IR/Raman | Molecular structure, concentration of reactants/products, polymorphic form. | Monitoring reaction kinetics, detecting intermediates, controlling polymorph conversion. acs.org |
| FBRM | Particle size distribution, nucleation and growth rates. | Optimizing crystallization cooling profiles, preventing agglomeration. |
| PVM | Real-time images of crystals, detection of oiling out or phase separation. | Visual confirmation of crystal habit, troubleshooting process upsets. |
Cryo-Electron Microscopy for Complex Assembly Analysis
While traditionally used for large biomolecules, cryo-electron microscopy (cryo-EM) is emerging as a powerful tool for structural analysis in drug discovery, including protein-small molecule complexes. cryoem-solutions.comnih.gov A particularly relevant evolution is microcrystal-electron diffraction (MicroED), which can determine high-resolution structures from nanocrystals far too small for conventional X-ray crystallography. wiley.comacs.org
For a molecule like this compound, future research could apply these techniques in several ways. If the molecule has a biological target (e.g., an enzyme or receptor), cryo-EM could be used to solve the high-resolution structure of the bound complex. cryoem-solutions.comnih.gov This would provide invaluable, atomic-level insight into its mechanism of action and guide the design of next-generation analogues. cryoem-solutions.com Furthermore, MicroED could become a routine method for the unambiguous structural determination of the compound itself or its intermediates, especially in cases where growing large single crystals proves difficult. acs.org This technique can provide a definitive structure in minutes or hours, dramatically accelerating the research and development cycle. wiley.com
Deeper Computational Insights into Reactivity and Selectivity
Computational chemistry provides a powerful lens to understand and predict chemical behavior, complementing experimental work. Future studies on this compound will undoubtedly rely on sophisticated computational modeling to guide synthetic design and rationalize experimental outcomes.
Techniques such as Density Functional Theory (DFT) can be employed to investigate reaction mechanisms, transition states, and the origins of stereoselectivity in synthetic routes. nih.gov For instance, modeling the interaction between a substrate and a chiral catalyst can help explain why a particular enantiomer or diastereomer is formed preferentially. nih.gov This understanding is crucial for optimizing existing synthetic methods and designing new, more selective catalysts.
Furthermore, molecular dynamics simulations could be used to study the crystallization process, predicting how solvent molecules and intermolecular interactions influence crystal growth and morphology. By combining these computational insights with the real-time data from PAT tools, a highly predictive model of the manufacturing process can be developed, leading to more robust and reliable production of this compound.
Machine Learning for Reaction Outcome Prediction
The prediction of reaction outcomes for complex molecules like this compound is a significant challenge in synthetic chemistry. Machine learning (ML) models are emerging as powerful tools to forecast the regioselectivity of reactions on substituted aromatic rings. rsc.orgresearchgate.netresearchgate.net Future research could focus on developing and training ML models, such as the atom-based RegioML, to predict the outcomes of further electrophilic aromatic substitution reactions on the 3-chloro-5-fluorophenyl ring. rsc.orgresearchgate.netresearchgate.net
These models typically utilize descriptors like calculated atomic charges to predict the most likely site of substitution. rsc.orgresearchgate.netresearchgate.net For a polysubstituted ring, as present in the target molecule, predicting the regioselectivity of reactions like nitration, further halogenation, or Friedel-Crafts acylation can be non-trivial. An ML model trained on a large dataset of reactions involving similarly substituted aromatic compounds could provide chemists with a valuable tool to design synthetic routes with greater precision and efficiency, minimizing the formation of undesired isomers.
A potential application of machine learning is in predicting the success and regioselectivity of various transformations. Below is a hypothetical data table illustrating the kind of predictive data an ML model could generate for electrophilic aromatic substitution on the subject compound.
| Reaction Type | Predicted Major Isomer Position | Predicted Yield (%) | Confidence Score |
| Nitration | C4 | 75 | 0.92 |
| Bromination | C2 | 68 | 0.88 |
| Acylation (Acetyl chloride) | C4 | 82 | 0.95 |
Note: This data is illustrative and would need to be generated and validated by a trained machine learning model.
Advanced DFT and Molecular Dynamics for Mechanistic Elucidation
A deeper understanding of the reactivity and interactions of this compound can be achieved through advanced computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations.
DFT studies can be employed to elucidate the mechanisms of reactions involving this molecule. For instance, the stereochemical outcome of reactions at the chiral centers can be rationalized by calculating the transition state energies of different reaction pathways. Furthermore, DFT can be used to investigate the electronic properties of the molecule, such as the effect of the halogen substituents on the reactivity of the aromatic ring and the amine and alcohol functional groups.
Molecular dynamics simulations offer a powerful approach to study the conformational dynamics and intermolecular interactions of this compound. This is particularly relevant for understanding its behavior in different solvent environments and its potential interactions with biological macromolecules or other molecules in supramolecular assemblies. MD simulations can also be instrumental in studying the chiral recognition mechanisms if this molecule were to be used as a chiral selector or resolved using one.
Innovative Derivatization Strategies for Functional Materials and Chemical Scaffolds
The unique structure of this compound makes it an attractive starting point for the synthesis of novel functional materials and chemical scaffolds.
Design of Photoswitchable or Redox-Active Derivatives
The incorporation of photoswitchable or redox-active moieties into the structure of this compound could lead to the development of "smart" molecules with applications in molecular electronics, drug delivery, and catalysis.
Photoswitchable Derivatives: Azobenzene moieties are well-known for their ability to undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. acs.orgnih.gov By chemically linking an azobenzene unit to the amino or phenyl group of the target molecule, it would be possible to create a photoswitchable derivative. The halogenated phenyl ring could influence the photochemical properties of the azobenzene unit. acs.org Such molecules could be designed to exhibit light-controllable changes in their conformation, polarity, and binding properties.
Redox-Active Derivatives: The amino alcohol functionality can be a precursor to redox-active groups. For example, oxidation of the secondary alcohol could yield a ketone, and the amino group could be incorporated into a redox-active system like a phenothiazine or a ferrocene derivative. The electrochemical properties of these derivatives could be fine-tuned by the electronic effects of the chloro and fluoro substituents on the phenyl ring.
Below is a table outlining potential derivatization strategies and their expected functional outcomes.
| Derivative Class | Moiety to be Incorporated | Potential Application |
| Photoswitchable | Azobenzene | Light-controlled catalysis, smart materials |
| Redox-Active | Ferrocene | Electrochemical sensing, redox-switches |
| Redox-Active | Phenothiazine | Organic electronics, redox catalysis |
Incorporation into Supramolecular Assemblies
The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach for the creation of functional nanomaterials. The halogenated phenyl ring and the amino alcohol group of this compound provide opportunities for directing self-assembly through various non-covalent interactions.
The presence of fluorine and chlorine atoms can lead to halogen bonding, a specific type of non-covalent interaction that can be used to control the packing of molecules in the solid state. researchgate.net Furthermore, the aromatic ring can participate in π-π stacking interactions, while the amino and alcohol groups are capable of forming hydrogen bonds. By strategically modifying the molecule, for instance, by attaching peptide fragments, it could be guided to self-assemble into nanofibers, gels, or other ordered structures. researchgate.netnih.govacs.org The study of halogenated phenylalanine derivatives has shown that halogenation can significantly influence the self-assembly and hydrogelation properties of peptides. researchgate.netnih.govacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol, and how do precursor stereochemistry and reagents influence product configuration?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination of ketone intermediates. For stereochemical control, the choice of precursor (e.g., norephedrine vs. norpseudoephedrine analogs) and reagents like cyanogen bromide or potassium cyanate determines cis/trans racemate ratios. For example, cyanogen bromide typically yields cis-products, while potassium cyanate favors trans-forms. Solvent polarity (e.g., aqueous vs. acetonitrile) further modulates isomer stability, necessitating chiral HPLC or X-ray crystallography for enantiomeric verification .
Q. How should researchers characterize the crystal structure of this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is optimal for structural elucidation. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Key parameters include hydrogen bonding networks and halogen (Cl/F) interactions, which can be validated using CCDC databases. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines .
Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 3-Cl and 5-F on the phenyl ring). IR spectroscopy verifies functional groups (e.g., -OH and -NH₂ stretches). Purity assessment requires HPLC with UV/Vis or ELSD detection, complemented by melting point analysis .
Advanced Research Questions
Q. How do solvent polarity and pH influence the stability of this compound’s stereoisomers during storage or reaction conditions?
- Methodological Answer : Aqueous environments promote cis-to-trans isomerization via keto-enol tautomerism, as observed in analogs like MDMAR. Acetonitrile stabilizes the cis-form. Buffered solutions (pH 7–9) minimize degradation, while acidic conditions protonate the amino group, altering reactivity. Kinetic studies using time-resolved NMR or circular dichroism are recommended for monitoring isomerization .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different pharmacological assays?
- Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay conditions (e.g., transporter selectivity in monoamine release assays). Validate enantiopurity via chiral chromatography. Use standardized cell lines (e.g., HEK293 expressing human NET/DAT/SERT) and control for intracellular pH/ion gradients. Cross-reference with structurally validated analogs (e.g., 4-MAR derivatives) to isolate substituent-specific effects .
Q. How can computational modeling predict the interaction of this compound with monoamine transporters?
- Methodological Answer : Molecular dynamics (MD) simulations with homology models of transporters (based on LeuT or dDAT templates) identify binding pockets. Density functional theory (DFT) calculates electrostatic potentials of the chloro-fluorophenyl group, which may enhance hydrophobic interactions. Validate predictions with mutagenesis (e.g., F325A in SERT) and radioligand displacement assays .
Q. What experimental design considerations are critical for optimizing catalytic asymmetric synthesis of this compound?
- Methodological Answer : Employ chiral catalysts like BINAP-Ru complexes for hydrogenation of ketone intermediates. Reaction temperature (<60°C) and solvent (e.g., THF/MeOH mixtures) impact enantiomeric excess (ee). Monitor progress via inline FTIR for carbonyl reduction. Pilot-scale purification uses simulated moving bed (SMB) chromatography to achieve >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
